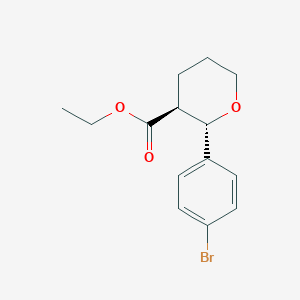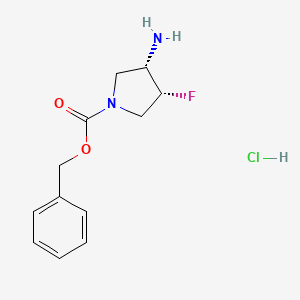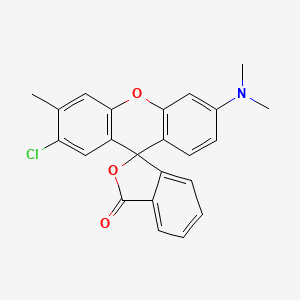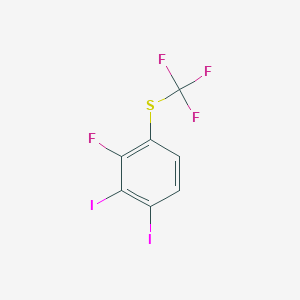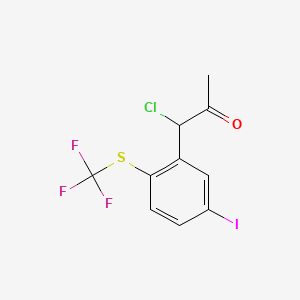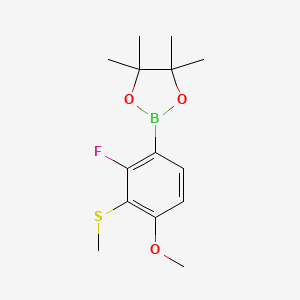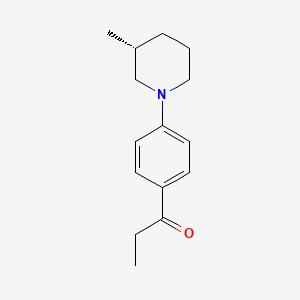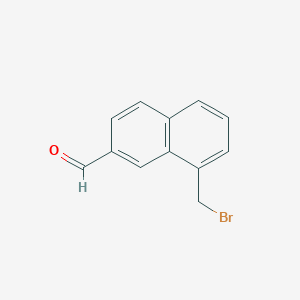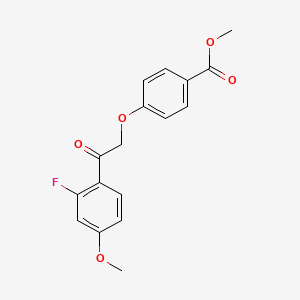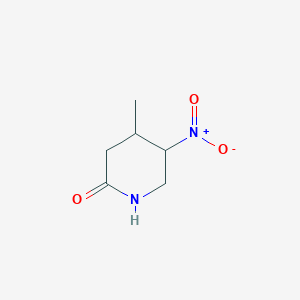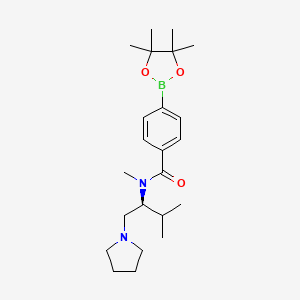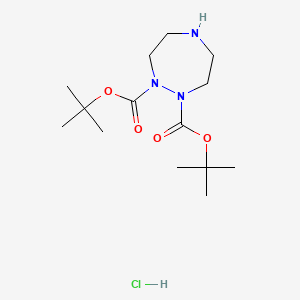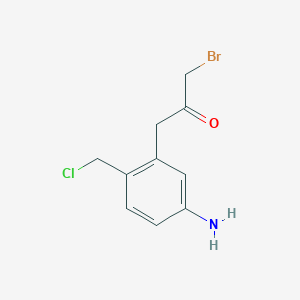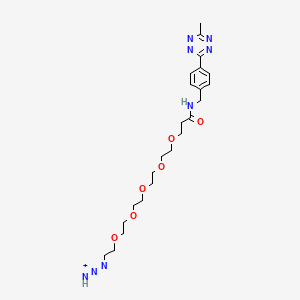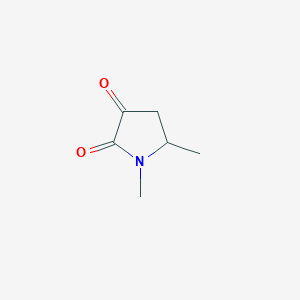
1,5-Dimethylpyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethylpyrrolidine-2,3-dione is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It belongs to the class of pyrrolidine derivatives, which are known for their versatile applications in medicinal chemistry and drug discovery . This compound is characterized by a five-membered ring structure containing nitrogen and two carbonyl groups at positions 2 and 3.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzoylpyruvic acid methyl ester with a mixture of aromatic aldehyde and tryptamine . This three-component reaction yields the desired pyrrolidine-2,3-dione derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement
化学反応の分析
Types of Reactions
1,5-Dimethylpyrrolidine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine-2,3-dione derivatives .
科学的研究の応用
1,5-Dimethylpyrrolidine-2,3-dione has several scientific research applications, including:
作用機序
The mechanism of action of 1,5-Dimethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of penicillin-binding proteins (PBPs) in Pseudomonas aeruginosa, a Gram-negative bacterium . The compound binds to the active site of PBPs, preventing the synthesis of bacterial cell walls and leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Similar compounds to 1,5-Dimethylpyrrolidine-2,3-dione include:
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- Pyrrolizines
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two carbonyl groups at positions 2 and 3. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
1,5-dimethylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)6(9)7(4)2/h4H,3H2,1-2H3 |
InChIキー |
YBVDHNHNVFVSLP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


